molecular formula C36H62O8 B12880905 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate CAS No. 7598-67-6

Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate

Cat. No.: B12880905
CAS No.: 7598-67-6
M. Wt: 622.9 g/mol
InChI Key: TZZSRRQLPNHHLU-UHFFFAOYSA-N
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Description

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is a complex organic compound characterized by its unique structure, which includes two tetrahydrofuran rings and a decanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate typically involves the reaction of 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of lactones and carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of amides.

Scientific Research Applications

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate has several scientific research applications:

    Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical properties.

    Pharmaceuticals: Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran rings provide a flexible framework that can adapt to various molecular environments, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate
  • Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate

Uniqueness

Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is unique due to its longer decanedioate backbone, which provides greater flexibility and potential for forming more stable complexes compared to its shorter-chain analogs.

Properties

CAS No.

7598-67-6

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate

InChI

InChI=1S/C36H62O8/c37-35(43-33(21-17-29-11-7-25-39-29)22-18-30-12-8-26-40-30)15-5-3-1-2-4-6-16-36(38)44-34(23-19-31-13-9-27-41-31)24-20-32-14-10-28-42-32/h29-34H,1-28H2

InChI Key

TZZSRRQLPNHHLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCCCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4

Origin of Product

United States

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